4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole, with the chemical formula CHNO, is an organic compound characterized by a unique oxazole ring structure. This compound features a pyridine moiety attached to a phenyl group, contributing to its potential biological activity and applications in medicinal chemistry. The molecular weight of this compound is approximately 176.22 g/mol, and it is recognized by its CAS number 68981-86-2 .
The chemical reactivity of 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole can be influenced by the presence of the oxazole and pyridine rings. Typical reactions may include:
Research indicates that compounds containing oxazole and pyridine structures often exhibit significant biological activities, including:
The specific biological activity of 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole remains to be thoroughly investigated in clinical settings.
Several synthetic routes can be employed to produce 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole. Common methods include:
Detailed experimental procedures would be necessary to optimize yields and purity.
This compound has potential applications in various fields:
Interaction studies involving 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole could focus on:
These studies are crucial for assessing the pharmacokinetics and pharmacodynamics of the compound.
Several compounds share structural similarities with 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole. These include:
| Compound Name | CAS Number | Similarity Factor |
|---|---|---|
| 4,4-Dimethyl-2-(4-methylpyridin-3-yl)-4,5-dihydrooxazole | 68981-84-0 | 0.96 |
| 2-(Pyridin-3-yl)-4,5-dihydrooxazole | 40055-37-6 | 0.88 |
| 2-(6-Ethoxypyridin-3-yl)-4,4-dimethyl-4,5-dihydrooxazole | 474824-74-3 | 0.84 |
| 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole | 79568-30-2 | 0.83 |
| 4,4-Dimethyl-2-phenyl-2-oxazoline | 19312-06-2 | 0.83 |
The uniqueness of 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole lies in its specific combination of functional groups which may confer distinct biological activities not observed in other similar compounds. Its dual functionality from both the pyridine and oxazole rings could lead to novel applications in medicinal chemistry that are yet to be fully explored.